molecular formula C15H12N2O4 B3122847 (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate CAS No. 303987-16-8

(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate

Cat. No.: B3122847
CAS No.: 303987-16-8
M. Wt: 284.27 g/mol
InChI Key: OROABIRSGAXVHU-MHWRWJLKSA-N
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Description

(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol. This compound is characterized by the presence of a nitrophenyl group and a methylbenzoate moiety, connected through an imine linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-methylbenzoic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The imine bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding aldehyde and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-aminophenylmethylideneamino 3-methylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzaldehyde and 3-methylbenzoic acid hydrazide.

Scientific Research Applications

(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is primarily related to its ability to interact with biological molecules through its nitrophenyl and imine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (E)-[(4-nitrophenyl)methylidene]amino 3-methylbenzoate: Similar structure but with the nitro group at the 4-position.

    (E)-[(3-nitrophenyl)methylidene]amino 4-methylbenzoate: Similar structure but with the methyl group at the 4-position.

    (E)-[(3-nitrophenyl)methylidene]amino 2-methylbenzoate: Similar structure but with the methyl group at the 2-position.

Uniqueness

(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-11-4-2-6-13(8-11)15(18)21-16-10-12-5-3-7-14(9-12)17(19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROABIRSGAXVHU-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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